molecular formula C9H9B B1343850 1-(Bromomethyl)-3-ethenylbenzene CAS No. 91041-76-8

1-(Bromomethyl)-3-ethenylbenzene

Cat. No.: B1343850
CAS No.: 91041-76-8
M. Wt: 197.07 g/mol
InChI Key: WFCJSNUJPWSKNE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethenylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired bromomethyl derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Bromomethyl)-3-ethenylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-ethenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the ethenyl group can participate in electrophilic addition reactions. These interactions are facilitated by the electronic structure of the benzene ring, which stabilizes intermediates formed during reactions .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-3-ethenylbenzene is unique due to the presence of both a reactive bromomethyl group and an ethenyl group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial processes.

Properties

IUPAC Name

1-(bromomethyl)-3-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCJSNUJPWSKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622039
Record name 1-(Bromomethyl)-3-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-76-8
Record name 1-(Bromomethyl)-3-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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